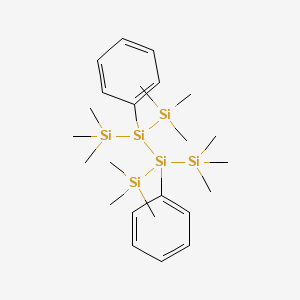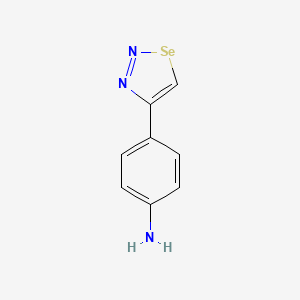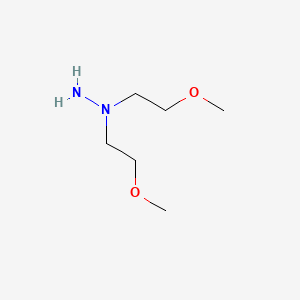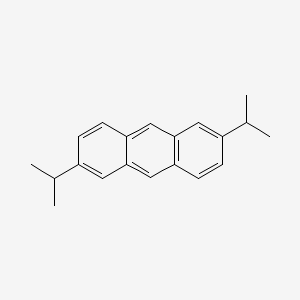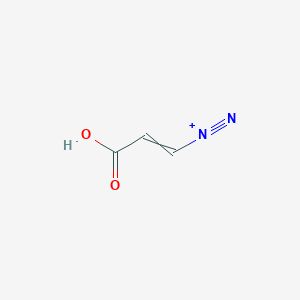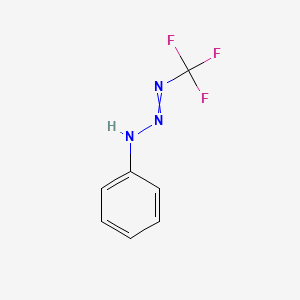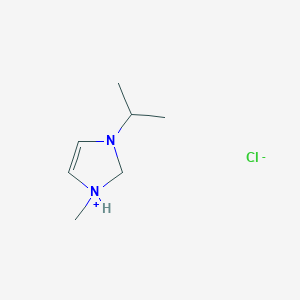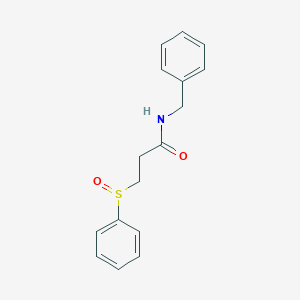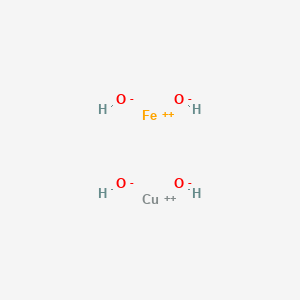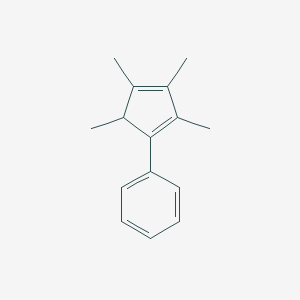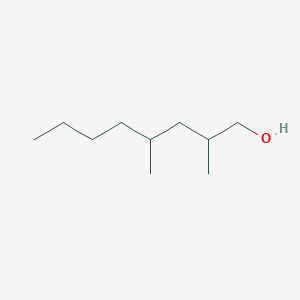
Octanol, 2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanol, 2,4-dimethyl-: is an organic compound with the molecular formula C10H22O . It is a type of alcohol, specifically a derivative of octanol, characterized by the presence of two methyl groups attached to the second and fourth carbon atoms in the octane chain. This compound is also known by its IUPAC name, 2,4-Dimethyl-4-octanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-4-octanol can be achieved through a Grignard reaction. This involves the preparation of a methyl Grignard reagent using methylmagnesium chloride or methylmagnesium bromide as the initiator. The methyl Grignard reagent then reacts with 2-octanone to produce 2,4-dimethyl-4-octanol .
Industrial Production Methods: While specific industrial production methods for 2,4-dimethyl-4-octanol are not widely documented, the general approach would involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-4-octanol, like other alcohols, can undergo various chemical reactions, including:
Oxidation: Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.
Reduction: Alcohols can be reduced to alkanes.
Substitution: Alcohols can undergo nucleophilic substitution reactions to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like hydrogen halides (HX) are typically used for substitution reactions.
Major Products Formed:
Oxidation: Depending on the degree of oxidation, the products can be ketones or carboxylic acids.
Reduction: The primary product is the corresponding alkane.
Substitution: The major product is the corresponding alkyl halide.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-4-octanol has various applications in scientific research, including:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It can be used in studies involving the effects of alcohols on biological systems.
Medicine: Research may explore its potential therapeutic effects or its role in drug formulation.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of solutions. Its effects on biological systems may involve interactions with cell membranes and proteins, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethyl-3-hexanol
- 2,2-Dimethyl-3-hexanol
- 2,2,4-Trimethyl-3-pentanol
Comparison: 2,4-Dimethyl-4-octanol is unique due to its specific structure, which includes two methyl groups at the second and fourth positions on the octane chain. This structural feature can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. Compared to similar compounds, 2,4-dimethyl-4-octanol may exhibit different steric and electronic effects, impacting its behavior in various applications .
Eigenschaften
CAS-Nummer |
141063-73-2 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,4-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-9(2)7-10(3)8-11/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
DGPIFVIIBUMGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)CC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


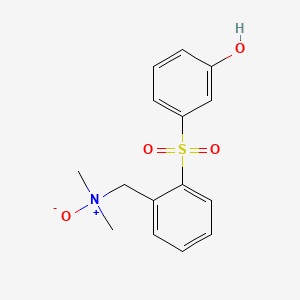
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
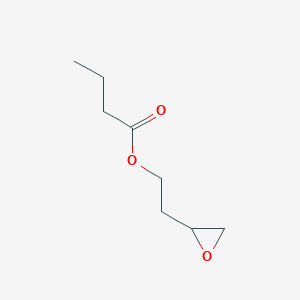
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
